molecular formula C6H5N3OS B6278983 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine CAS No. 2763759-56-2

4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B6278983
CAS No.: 2763759-56-2
M. Wt: 167.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-3-carboxylic acid hydrazide with nitrous acid to form the oxadiazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share structural similarities and exhibit similar reactivity.

    Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole and 1,3,4-oxadiazole have similar ring structures and chemical properties.

Uniqueness

4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse range of applications and potential biological activities .

Properties

CAS No.

2763759-56-2

Molecular Formula

C6H5N3OS

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.